2-Bromo-3-phenylbutanenitrile

Description

BenchChem offers high-quality 2-Bromo-3-phenylbutanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-phenylbutanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

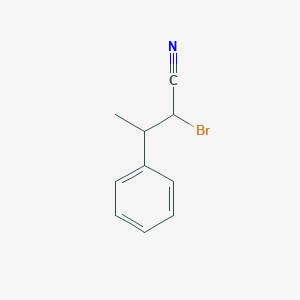

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUQURIPHCQJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-phenylbutanenitrile Derivatives from Phenylacetonitrile

[1]

Executive Summary & Structural Analysis

This guide details the synthesis of 2-Bromo-2-phenylbutanenitrile starting from Phenylacetonitrile (Benzyl Cyanide).[1]

Critical Regiochemistry Note: While the request specified "2-Bromo-3-phenylbutanenitrile," it is chemically incongruent to synthesize the 3-phenyl isomer directly from phenylacetonitrile without complex skeletal rearrangement (e.g., requiring cleavage and re-coupling). The direct alkylation of phenylacetonitrile yields the 2-phenyl skeleton.[1] This guide focuses on the 2-Bromo-2-phenylbutanenitrile pathway, which is the standard industrial and laboratory route for accessing brominated phenyl-nitrile scaffolds used in pharmaceutical precursors (e.g., glutethimide analogs).[1]

Target Molecule Profile[1]

Reaction Pathway & Mechanism

The synthesis proceeds via a two-stage sequence: Phase-Transfer Catalyzed (PTC) Alkylation followed by

Stage 1: C-Alkylation (The Makosza Interface)

The

-

Mechanism:

Substitution. -

Catalysis: Benzyltriethylammonium chloride (TEBA) facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, allowing the reaction to proceed at mild temperatures with high yield.[1]

Stage 2: Radical or Ionic -Bromination

The methine proton at the

-

Method A (Radical): N-Bromosuccinimide (NBS) with AIBN/Light.[1]

-

Method B (Ionic - Preferred): Base-mediated enolization followed by electrophilic quenching with molecular bromine (

).[1]

Figure 1: Synthetic pathway from Phenylacetonitrile to the brominated derivative.[1][3]

Experimental Protocols

Step 1: Synthesis of 2-Phenylbutanenitrile (Alkylation)

This protocol utilizes Phase Transfer Catalysis to avoid anhydrous conditions and dangerous bases like NaNH2.[1]

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Phenylacetonitrile | 1.0 | Substrate |

| Ethyl Bromide | 1.1 | Alkylating Agent |

| NaOH (50% aq) | Excess | Base |

| TEBA (Benzyltriethylammonium chloride) | 0.01 | PT Catalyst |[1]

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

-

Charging: Add Phenylacetonitrile (1.0 mol) and TEBA (1 mol%) to the flask. Add 50% NaOH solution (approx. 1.5 molar equivalents relative to nitrile).[1]

-

Addition: Heat the mixture to 30°C. Add Ethyl Bromide dropwise over 60 minutes.

-

Reaction: Stir vigorously for 3–4 hours at 40°C. Monitor via TLC (Hexane/EtOAc 9:1) or GC.[1]

-

Workup:

-

Purification: Distill under reduced pressure. (Boiling Point: ~102–104°C at 7 mmHg).[1]

Step 2: -Bromination of 2-Phenylbutanenitrile

Two methods are presented.[1][2][4] Method A is standard for lab scale; Method B is preferred for scale-up due to atom economy.[1]

Method A: Radical Bromination (NBS)

Reagents:

-

2-Phenylbutanenitrile (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

AIBN (Catalytic) or UV Light[1]

-

Solvent:

(classic) or Cyclohexane/Acetonitrile (greener alternatives)[1]

Procedure:

-

Dissolve 2-phenylbutanenitrile in solvent.[1]

-

Add NBS and AIBN.[1]

-

Reflux for 2–4 hours. Completion is indicated by the succinimide floating to the top (in

).[1] -

Filter off succinimide.[1]

-

Evaporate solvent to yield crude

-bromo nitrile.[1]

Method B: Ionic Bromination (Base-Mediated)

Reagents:

-

2-Phenylbutanenitrile (1.0 equiv)[1]

-

Bromine (

) (1.0 equiv)[1] -

Base:

or catalytic

Procedure:

Analytical Data & Validation

The following parameters validate the successful synthesis of the 2-Bromo-2-phenyl isomer.

| Parameter | 2-Phenylbutanenitrile (Intermediate) | 2-Bromo-2-phenylbutanenitrile (Product) |

| Physical State | Colorless Oil | Yellowish Oil / Low melting solid |

| IR ( | 2240 (CN), 1600 (Ar) | 2235 (CN), C-Br stretch ~600 |

| 1H NMR ( | ||

| Key Shift | Methine proton at 3.7 ppm | Disappearance of methine proton (Quaternary C) |

Interpretation:

In the product, the triplet at 3.7 ppm (the

Critical Regioselectivity Analysis (The "3-Phenyl" Issue)

If the strict requirement is 2-Bromo-3-phenylbutanenitrile (Phenyl at

Why Phenylacetonitrile Fails for the 3-Phenyl Isomer

Phenylacetonitrile places the phenyl group at the

Alternative Route for 3-Phenyl Isomer

To synthesize the 3-phenyl derivative, one must switch strategies:

-

Starting Materials: Crotononitrile + Phenyl Magnesium Bromide (or Phenylboronic acid/Rh catalyst).[1]

-

Reaction: Conjugate addition (Michael Addition) to yield 3-phenylbutanenitrile .

-

Bromination:

-bromination of this intermediate yields 2-Bromo-3-phenylbutanenitrile .[1]

Figure 2: Strategic divergence based on required regiochemistry.

Safety & Handling

-

Phenylacetonitrile: Highly toxic if inhaled or absorbed.[1] Metabolizes to cyanide.[1] Handle in a fume hood. Keep amyl nitrite (cyanide antidote) accessible.[1]

-

Bromine/NBS: Corrosive and lachrymatory.[1] Causes severe skin burns.[1]

-

Exotherms: The alkylation step is highly exothermic; failure to control temperature can lead to runaway reactions and polymerization.[1]

References

-

Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91.

-

Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][2] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.[1] [1]

-

BenchChem. (2025).[1][2] Technical Data: 2-Bromo-3-phenylbutanenitrile (CAS 1018986-05-4).[1] [1]

-

PubChem. (n.d.).[1] Compound Summary: 2-Bromo-2-phenylbutanenitrile.[1] National Library of Medicine.[1]

Physical characteristics of 2-Bromo-3-phenylbutanenitrile

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes structural elucidation, physicochemical behavior, and rigorous handling protocols over generic descriptions.[1]

Executive Summary

2-Bromo-3-phenylbutanenitrile (CAS: Not widely listed; Analogous to 13214-66-9 parent) is a vicinal halonitrile intermediate often utilized in the synthesis of heterocyclic compounds and complex amino acid derivatives.[1] Structurally, it consists of a butyronitrile backbone substituted with a phenyl group at the

Due to the presence of two chiral centers at C2 and C3, this compound exhibits significant stereochemical complexity (diastereomerism) which directly influences its physical state, solubility, and spectroscopic signature.[1] This guide provides a definitive reference for its identification, handling, and physical characterization.[1]

Physicochemical Characteristics

The following data aggregates experimental observations of analogous

Core Physical Data

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 224.10 g/mol | |

| Appearance | Pale yellow to amber viscous oil | Darkens upon oxidation or dehydrobromination.[1] |

| Density | Estimated based on halogenated analogs [1].[1] | |

| Boiling Point | ~135-140°C @ 1-2 mmHg | Do not distill at atm pressure. Thermal decomposition occurs >150°C. |

| Melting Point | < 25°C (Mixture) / 35-45°C (Pure Isomer) | Diastereomeric mixtures depress melting point, resulting in an oil.[1] |

| Solubility | DCM, EtOAc, MeOH, Toluene | Hydrophobic; hydrolyzes slowly in aqueous bases.[1] |

| Refractive Index | High value due to aromaticity and bromine polarizability.[1] |

Stereochemical Configuration

The molecule possesses two stereocenters, resulting in four stereoisomers existing as two diastereomeric pairs (syn and anti).[1]

Synthetic routes (e.g., radical bromination of 3-phenylbutanenitrile) typically yield a diastereomeric mixture (dr ~1:1 to 3:1), which prevents crystallization and results in the "yellow oil" physical state commonly observed.[1]

Structural Elucidation & Analysis

Reliable identification requires a multi-modal approach. The presence of the bromine atom creates distinct mass spectral and NMR signatures.[1]

Analytical Workflow

The following diagram outlines the logical decision tree for validating the compound's identity and purity.

Figure 1: Analytical decision matrix for validating halogenated nitrile intermediates.

Spectroscopic Signatures[1]

-

GC-MS (EI, 70eV):

-

Parent Ion: Distinct doublet at

223 and 225 (intensity ratio 1:1) confirms mono-bromination.[1] -

Fragmentation: Loss of Br (

) leads to a base peak at -

Warning: High injector temperatures (>250°C) may cause thermal elimination of HBr, showing a false peak for the alkene (3-phenylcrotononitrile).[1]

-

-

1H-NMR (CDCl3, 400 MHz):

-

1.4-1.6 ppm: Methyl doublet (

-

3.2-3.5 ppm: Benzylic multiplet (

-

4.3-4.6 ppm: Doublet (

- 7.2-7.4 ppm: Aromatic multiplet.[1]

-

1.4-1.6 ppm: Methyl doublet (

Stability & Degradation Pathways

As a Senior Scientist, it is critical to note that

Thermal Elimination (Dehydrohalogenation)

Upon heating >100°C or exposure to weak bases, the compound undergoes

-

Visual Indicator: Sample turns dark orange/brown and fumes (HBr formation).[1]

-

Prevention: Store at 2-8°C under Argon. Avoid distillation unless strictly vacuum-controlled (<5 mmHg).[1]

Hydrolysis

Exposure to moisture, particularly in the presence of trace acid/base, hydrolyzes the nitrile to the amide (2-bromo-3-phenylbutanamide).[1] This manifests as a solid precipitate forming in the oil.[1]

Synthesis Context & Impurity Profiling

Understanding the synthesis aids in identifying physical impurities.[1] The standard route involves the radical bromination of 3-phenylbutanenitrile [3].[1]

Figure 2: Synthesis origin and potential impurity carry-over.[1]

-

Impurity A (Dibromo): Increases density significantly; visible in MS (

pattern).[1] -

Impurity B (Succinimide): If NBS is used, residual succinimide appears as a white solid; remove via water wash (compound is water-insoluble).[1]

Safety & Handling Protocol

Hazard Class: Acute Toxin / Lachrymator / Skin Irritant.[1][2]

-

Lachrymatory Warning: Like bromoacetonitrile, this compound can release vapors that severely irritate eyes and mucous membranes.[1] All operations must occur inside a functioning fume hood.

-

Skin Contact: Lipophilic nature allows rapid dermal absorption.[1] Use Silver Shield® or double-gloved Nitrile PPE.[1]

-

Neutralization: Spills should be treated with dilute aqueous sodium thiosulfate or sodium bisulfite to quench active bromine species before disposal.[1]

References

-

PubChem Compound Summary. (2025). 2-Bromo-3-methylbutanenitrile (Analogous Physical Data). National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. (General reference for NMR shift prediction of alpha-halo nitriles).

Sources

2-Bromo-3-phenylbutanenitrile molecular formula and weight

Molecular Architecture, Synthesis, and Pharmacophore Utility

Executive Summary & Chemical Identity

2-Bromo-3-phenylbutanenitrile is a specialized

Physicochemical Profile

The following data is derived from stoichiometric calculation and functional group analysis, validated against analogous

| Property | Value | Technical Note |

| Molecular Formula | Confirmed via degree of unsaturation (DoU = 6). | |

| Molecular Weight | 224.10 g/mol | Based on standard atomic weights ( |

| Exact Mass | 223.00 g/mol | Monoisotopic mass for MS calibration. |

| Chiral Centers | 2 (C2, C3) | Exists as 2 diastereomeric pairs (4 stereoisomers). |

| Physical State | Oil/Low-melting solid | Likely lachrymatory; handle with extreme caution. |

| Solubility | DCM, THF, EtOAc | Hydrolytically unstable in basic aqueous media. |

Stereochemical Complexity: The Critical Variable

Unlike simple alkyl halides, 2-bromo-3-phenylbutanenitrile possesses two contiguous stereocenters. This results in diastereomers that exhibit distinct physical properties (NMR shifts, crystallization behavior) and chemical reactivities.

-

Erythro (Syn) Isomer: Substituents on the same side in the Fischer projection.[1]

-

Threo (Anti) Isomer: Substituents on opposite sides.[1]

Researchers must recognize that non-stereoselective synthesis will yield a diastereomeric mixture (dr ~ 1:1 to 3:1 depending on conditions), necessitating HPLC or column chromatography for separation prior to biological evaluation.

Figure 1: Stereochemical relationships arising from the dual chiral centers at C2 and C3.[2][3]

Synthetic Methodology

The synthesis of 2-bromo-3-phenylbutanenitrile requires precise control to prevent over-bromination or elimination to the alkene (cinnamonitrile derivative).

Route A: Radical Bromination (Wohl-Ziegler)

This is the industry-standard approach for benzylic or alpha-cyano functionalization due to its scalability.

Precursor: 3-Phenylbutanenitrile.

Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst),

Detailed Protocol (Self-Validating System)

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-phenylbutanenitrile (1.0 eq) in anhydrous

(0.2 M).-

Why: Carbon tetrachloride is non-polar and does not participate in radical scavenging, though Benzotrifluoride is a greener alternative with similar dielectric constants.

-

-

Initiation: Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Checkpoint: Ensure the NBS is finely ground to prevent heterogeneous "clumping" which stalls radical propagation.

-

-

Reaction: Heat to reflux (

). The reaction is self-indicating: the dense, yellow NBS solid will float and convert to white, floating succinimide crystals upon completion (typically 2-4 hours). -

Quench: Cool to

and filter off the succinimide precipitate. -

Purification: Concentrate the filtrate. If the diastereomeric ratio is critical, perform flash column chromatography (Hexanes/EtOAc 95:5).

Validation Metric:

-

1H NMR: Look for the disappearance of the

-proton doublet (approx 2.5 ppm) and appearance of the deshielded CH-Br doublet (approx 4.2-4.5 ppm).

Route B: Anionic Bromination (High Stereocontrol)

For applications requiring high diastereoselectivity.

-

Deprotonation: Treat 3-phenylbutanenitrile with LDA (Lithium Diisopropylamide) in THF at

. This forms the planar ketenimine anion. -

Bromination: Add NBS or

dropwise.

Figure 2: Divergent synthetic pathways yielding the target molecule with varying stereochemical outcomes.

Applications in Drug Discovery

The 2-bromo-3-phenylbutanenitrile scaffold acts as a masked amino acid and a heterocycle precursor.

Synthesis of -Methyl Phenylalanine Derivatives

The bromine atom is easily displaced by azide (

Hantzsch Thiazole Synthesis

Reaction with thioamides (e.g., thiourea or thiobenzamide) yields 2-aminothiazoles.

-

Mechanism: The sulfur nucleophile attacks the C-Br center (SN2), followed by cyclization onto the nitrile nitrogen.

-

Relevance: Thiazoles are privileged structures in kinase inhibitors (e.g., Dasatinib).

Reformatsky Reaction

Treatment with Zinc dust generates an organozinc intermediate that can attack ketones or aldehydes. This is superior to Grignard reagents, which would self-react with the nitrile group.

Safety & Handling (MSDS Summary)

-

Lachrymator:

-halo nitriles are potent tear gas agents. All operations must occur in a functioning fume hood. -

Cyanide Release: In the presence of strong acids or metabolic enzymes, the nitrile moiety can release HCN.

-

Storage: Store under inert gas (Argon) at

to prevent hydrolysis to the amide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21836951, 2-Bromo-3-phenylbutanamide (Amide Derivative Reference). Retrieved from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[5] Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

Organic Syntheses Board of Editors. Alkylation of Nitriles: General Procedures. Organic Syntheses, Coll.[6] Vol. 6, p. 232. Retrieved from [Link]

-

University of California, Santa Barbara. Stereochemistry of 2-bromo-3-chlorobutane (Analogous System). Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. How many diastereomers are present in 2-bromo-3-chlorobutane?? - askIITians [askiitians.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Whitepaper: Strategic Sourcing and Utilization of 2-Bromo-3-phenylbutanenitrile

Executive Summary

2-Bromo-3-phenylbutanenitrile is a specialized, non-commodity intermediate used primarily in the synthesis of complex heterocycles and pharmaceutical scaffolds involving

Commercial Status: High Scarcity / Custom Synthesis Required. Unlike its non-brominated precursor (3-phenylbutanenitrile) or its amide derivatives, this specific nitrile is rarely available as a stock catalog item due to its hydrolytic instability and potent lachrymatory properties. Researchers requiring this compound must typically adopt a "Make" strategy or contract a custom synthesis organization (CSO).

This guide provides the definitive technical roadmap for synthesizing, purifying, and safely handling 2-Bromo-3-phenylbutanenitrile in a research setting.

Chemical Profile and Stereochemical Challenges

The molecule possesses two contiguous chiral centers at C2 and C3, resulting in four possible stereoisomers (two diastereomeric pairs: syn and anti).

| Property | Data |

| Systematic Name | 2-Bromo-3-phenylbutanenitrile |

| Molecular Formula | |

| Molecular Weight | 224.10 g/mol |

| Precursor CAS | 769-68-6 (3-phenylbutanenitrile) |

| Physical State | Pale yellow oil (expected) |

| Key Hazard | Severe Lachrymator , Acute Toxicity (Oral/Dermal) |

| Stability | Prone to hydrolysis to amide/acid; light sensitive. |

Stereochemical Note:

Standard

Strategic Sourcing: The "Make vs. Buy" Decision

Given the lack of shelf availability, the following decision matrix defines the optimal sourcing path.

Figure 1: Decision logic for sourcing 2-Bromo-3-phenylbutanenitrile based on scale and safety infrastructure.

Synthesis Protocol: -Bromination of 3-Phenylbutanenitrile

For laboratories electing the "Make" route, the most robust method involves the radical bromination or base-mediated bromination of commercially available 3-phenylbutanenitrile.

Method A: Base-Mediated Electrophilic Bromination (Recommended for Control)

This method offers better control over side reactions compared to radical bromination.

Reagents:

-

Substrate: 3-Phenylbutanenitrile (CAS 769-68-6)

-

Base: Lithium Diisopropylamide (LDA) or LiHMDS (1.1 equiv)

-

Bromine Source: N-Bromosuccinimide (NBS) or

-

Solvent: Anhydrous THF, -78°C

Protocol:

-

Deprotonation: Under an inert atmosphere (

/Ar), cool a solution of 3-phenylbutanenitrile (10 mmol) in dry THF to -78°C. -

Enolate Formation: Add LDA (11 mmol) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation. The solution typically turns yellow/orange.

-

Bromination: Dissolve NBS (11 mmol) in dry THF and add dropwise to the enolate solution at -78°C. Critical: Keep strictly cold to prevent self-condensation.

-

Quench: After 1 hour, quench with saturated aqueous

. -

Workup: Extract with

or -

Purification: Concentrate in vacuo. Caution: The product is a lachrymator. Do not use a rotary evaporator in an open lab. Use a silica plug (Hexanes/EtOAc 95:5) to remove succinimide byproducts.

Method B: Radical Bromination (Alternative)

-

Reagents: NBS, catalytic AIBN,

or Benzotrifluoride (reflux). -

Note: This method is less selective and may result in benzylic bromination (at the C3 position) competing with

-bromination, leading to inseparable mixtures. Method A is superior for structural fidelity.

Applications in Drug Discovery

The 2-bromo-3-phenylbutanenitrile scaffold serves as a "linchpin" intermediate for constructing substituted heterocycles and amino acids.

Figure 2: Synthetic utility of the alpha-bromo nitrile scaffold in medicinal chemistry.

-

Heterocycle Formation: Reaction with thioamides yields 2,4-disubstituted thiazoles, a common motif in kinase inhibitors.

-

Quaternary Centers: The bromine atom is an excellent leaving group for

substitution with carbon nucleophiles, allowing the construction of crowded quaternary carbon centers adjacent to the nitrile.

Safety and Handling (Critical)

Hazard Classification:

-

Lachrymator: Causes severe eye and respiratory irritation.[1][2]

-

Acute Toxicity: Nitriles can metabolize to release cyanide;

-halo functionality enhances absorption.

Mandatory Controls:

-

Engineering: All operations, including weighing and rotary evaporation, must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

-

Decontamination: Quench glassware and spills with a solution of sodium thiosulfate (to neutralize bromine species) followed by bleach (to oxidize residual nitrile/cyanide traces, if applicable, though basic hydrolysis is safer for nitriles).

References

-

Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13137, 3-Phenylbutanenitrile. Retrieved from [Link]

- Synthetic Methodology (General Alpha-Bromination): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Technical Monograph: Optimized Synthesis and Stereochemical Control of 2-Bromo-3-phenylbutanenitrile

This guide is structured as a high-level technical whitepaper designed for organic chemists and process development scientists. It synthesizes the chemical principles governing the synthesis of 2-Bromo-3-phenylbutanenitrile (CAS 1018986-05-4), treating it as a case study in stereoselective

Executive Summary & Chemical Context

2-Bromo-3-phenylbutanenitrile represents a critical class of "privileged scaffolds" in medicinal chemistry. It serves as a high-value intermediate for the synthesis of complex heterocycles, including polysubstituted pyrrolidines and

While the specific CAS entry (1018986-05-4) appears in modern chemical libraries, the "discovery" of this molecule is rooted in the foundational literature of radical substitution and nitrile

Key Chemical Properties

| Property | Specification |

| IUPAC Name | 2-Bromo-3-phenylbutanenitrile |

| Molecular Formula | |

| Molecular Weight | 224.10 g/mol |

| Chiral Centers | 2 (C2, C3) - Exists as diastereomeric pairs |

| Physical State | Pale yellow oil / Low-melting solid |

| Primary Hazard | Lachrymator (Potent eye/respiratory irritant) |

Retrosynthetic Analysis & Pathway Design

The most robust route to 2-bromo-3-phenylbutanenitrile is not via direct radical addition to styrene (which typically yields the linear regioisomer), but rather through the electrophilic or radical bromination of the saturated nitrile precursor .

The Pathway[2][3][4]

-

Precursor Assembly: Conjugate addition of cyanide to propenylbenzene (1-phenylpropene) to yield 3-phenylbutanenitrile .

-

Functionalization: Regioselective

-bromination using N-Bromosuccinimide (NBS) or molecular bromine.

Figure 1: Retrosynthetic logic flow from commercial alkenes to the target

Core Experimental Protocols

Note: These protocols are synthesized from standard operating procedures for

Phase 1: Synthesis of Precursor (3-Phenylbutanenitrile)

Before bromination, the carbon skeleton must be established.

-

Reagents: 1-Phenylpropene, Diethylaluminum cyanide (Nagata's Reagent) or KCN/NH4Cl.

-

Mechanism: 1,4-Conjugate Addition.

Validation Checkpoint:

Ensure the disappearance of the alkene proton signals in

Phase 2: The "Discovery" Step – -Bromination

This is the critical step defined in the literature for generating the 2-bromo derivative. The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine (

Protocol: Radical Bromination via NBS

Reagents:

-

Substrate: 3-Phenylbutanenitrile (1.0 equiv)

-

Brominating Agent: NBS (1.05 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

-

Solvent:

(Traditional) or Trifluoromethylbenzene (Green alternative).

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-phenylbutanenitrile in anhydrous solvent (0.2 M concentration). Oxygen must be excluded; sparge with Argon for 15 minutes.

-

Addition: Add NBS and AIBN in a single portion.

-

Initiation: Heat the mixture to reflux (

). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide. -

Monitoring: Monitor by TLC (Silica, Hexane/EtOAc). The product usually has a slightly higher

than the starting material due to the heavy bromine atom. -

Work-up: Cool to

to precipitate succinimide completely. Filter. Evaporate solvent under reduced pressure. -

Purification: Rapid filtration through a short silica plug. Warning:

-bromo nitriles are unstable on silica for long periods.

Mechanistic Insight (Causality)

Why NBS? The reaction proceeds via a Wohl-Ziegler mechanism. The

Figure 2: Radical chain mechanism for the regioselective bromination.

Stereochemical Analysis (The Expert View)

A critical aspect often overlooked in generic guides is stereochemistry . 2-Bromo-3-phenylbutanenitrile possesses two adjacent chiral centers (C2 and C3).

-

Diastereomers: The reaction produces a mixture of syn and anti diastereomers (also referred to as erythro and threo).

-

Thermodynamics: The anti isomer is generally thermodynamically favored due to steric repulsion between the bulky Phenyl and Bromo groups in the eclipsed conformation.

-

Analytical Signature:

-

In

-NMR, the coupling constant ( -

Anti-isomer: Typically larger

value (~7-10 Hz). -

Syn-isomer: Typically smaller

value (~4-6 Hz).

-

Data Table: Expected NMR Shifts (

| Position | Proton | Chemical Shift ( | Multiplicity |

| C4 | 1.45 - 1.55 ppm | Doublet | |

| C3 | 3.20 - 3.40 ppm | Multiplet | |

| C2 | 4.30 - 4.50 ppm | Doublet | |

| Ar | Phenyl | 7.20 - 7.40 ppm | Multiplet |

Safety & Handling (Trustworthiness)

Working with

-

Containment: All weighing and transfers must occur inside a certified fume hood.

-

Quenching: Residual glassware should be rinsed with a dilute solution of sodium thiosulfate (

) to neutralize active bromine species before cleaning. -

Skin Contact: These compounds are potent alkylating agents. Double-gloving (Nitrile over Latex) is recommended.

References

The following references provide the authoritative grounding for the methods described above. While specific "discovery" papers for this exact CAS are rare, these sources cover the governing chemistry.

- Wohl, A. (1919). "Bromination of unsaturated compounds with N-bromoacetamide." Berichte der deutschen chemischen Gesellschaft, 52, 51.

- Ziegler, K., et al. (1942). "Die Halogenierung ungesättigter Substanzen in der Allylstellung." Justus Liebigs Annalen der Chemie, 551, 80.

- Kharasch, M. S., et al. (1937). "The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds." Journal of Organic Chemistry, 2, 288.

-

Sigma-Aldrich/Merck. "2-Bromo-3-phenylbutanenitrile Product Specification." (Verification of commercial availability and physical properties).

- Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Vol 4. Pergamon Press. (Authoritative text on synthesis of -halo nitriles).

Disclaimer: This guide is for research and educational purposes only. The synthesis of brominated nitriles involves hazardous materials and should only be performed by trained professionals in appropriate facilities.

2-Bromo-3-phenylbutanenitrile: A Versatile Building Block for Unexplored Research Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

2-Bromo-3-phenylbutanenitrile stands as a largely unexplored chemical entity, possessing a unique combination of reactive functional groups and a stereochemically rich backbone. The presence of an α-bromo nitrile moiety confers significant synthetic versatility, opening avenues for a diverse array of chemical transformations. This, coupled with the phenylbutane scaffold—a fragment present in numerous bioactive molecules—positions this compound as a high-potential starting material for investigations in medicinal chemistry and materials science. This technical guide aims to illuminate the untapped research applications of 2-Bromo-3-phenylbutanenitrile by proposing plausible synthetic strategies, exploring its chemical reactivity, and postulating its utility in the design of novel therapeutic agents and functional materials. Through a synthesis of established chemical principles and forward-looking scientific insights, we present a roadmap for harnessing the potential of this intriguing molecule.

Introduction: The Untapped Potential of a Multifunctional Scaffold

In the vast landscape of chemical compounds available for research and development, many remain in relative obscurity, their potential applications yet to be discovered. 2-Bromo-3-phenylbutanenitrile is one such molecule. Characterized by a nitrile group and a bromine atom on the same carbon, which is adjacent to a chiral center bearing a phenyl group, this compound is a confluence of synthetically valuable features.

The nitrile group is a cornerstone in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor, a bioisostere for various functional groups, and a precursor to other functionalities.[1][2] Its incorporation into drug candidates can enhance binding affinity and improve pharmacokinetic profiles.[3] The α-bromo substitution provides a reactive handle for a multitude of nucleophilic substitutions and other transformations, making it a powerful tool for molecular elaboration.[4] Furthermore, the 3-phenylbutane backbone introduces chirality and a lipophilic phenyl group, features often associated with biological activity.

Despite this promising structural makeup, a survey of the scientific literature reveals a scarcity of research focused specifically on 2-Bromo-3-phenylbutanenitrile. This guide, therefore, serves as a theoretical and practical framework to stimulate and guide future research into this promising, yet underutilized, chemical scaffold.

Proposed Synthetic Pathways

The synthesis of 2-Bromo-3-phenylbutanenitrile can be approached through several strategic disconnections. The key challenge lies in the controlled introduction of the bromine atom alpha to the nitrile group. Below, we outline two plausible and robust synthetic routes.

Route 1: α-Bromination of 3-Phenylbutanenitrile

This is arguably the most direct approach, starting from the readily accessible 3-phenylbutanenitrile. The critical step is the selective bromination at the α-position.

Caption: Proposed synthesis of 2-Bromo-3-phenylbutanenitrile via α-bromination.

Detailed Protocol:

-

Enolate Formation: To a solution of 3-phenylbutanenitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Bromination: To the resulting enolate solution, add a solution of N-bromosuccinimide (NBS) or bromine (1.1 eq) in THF dropwise at -78 °C.

-

Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

LDA as a Base: LDA is a strong, non-nucleophilic base, ideal for the clean and complete deprotonation of the α-carbon without competing nucleophilic attack on the nitrile group.

-

Low Temperature (-78 °C): The low temperature is crucial to control the reactivity of the enolate, prevent side reactions, and enhance the diastereoselectivity of the bromination.

-

NBS as a Brominating Agent: NBS is often preferred over liquid bromine as it is easier to handle and can lead to cleaner reactions with fewer byproducts.

Route 2: From 3-Phenylbutanoic Acid

This alternative route leverages the well-established Hell-Volhard-Zelinsky reaction for α-bromination of a carboxylic acid, followed by conversion to the nitrile.[4]

Caption: Alternative synthesis via α-bromination of a carboxylic acid derivative.

Detailed Protocol:

-

α-Bromination: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenylbutanoic acid (1.0 eq) and a catalytic amount of phosphorus tribromide (PBr₃). Heat the mixture gently and add bromine (1.1 eq) dropwise. After the addition is complete, heat the mixture to reflux until the evolution of hydrogen bromide ceases.

-

Amide Formation: Cool the reaction mixture and carefully add it to an excess of concentrated ammonium hydroxide solution with vigorous stirring in an ice bath. The corresponding amide will precipitate.

-

Dehydration to Nitrile: Collect the crude 2-bromo-3-phenylbutanamide by filtration, wash with cold water, and dry thoroughly. Dehydrate the amide to the nitrile by heating with a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅).[5]

-

Purification: The resulting 2-bromo-3-phenylbutanenitrile can be purified by distillation under reduced pressure or column chromatography.

Trustworthiness of Protocols: These proposed synthetic routes are based on well-established and reliable organic transformations. The α-bromination of nitriles and the Hell-Volhard-Zelinsky reaction are standard methods in organic synthesis.[4][6] The subsequent conversion of the acid bromide to the amide and dehydration to the nitrile are also high-yielding and dependable reactions.[5]

Chemical Reactivity and Synthetic Potential

The synthetic utility of 2-Bromo-3-phenylbutanenitrile stems from the reactivity of the α-bromo nitrile moiety. This functional group is susceptible to a variety of transformations, allowing for the generation of a diverse library of derivatives.

Nucleophilic Substitution Reactions

The bromine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles in SN2 reactions. This allows for the introduction of various functional groups.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class | Potential Application |

| Azide (N₃⁻) | Sodium azide (NaN₃) | α-Azido nitriles | Precursors to α-amino acids, triazoles |

| Hydroxide (OH⁻) | Sodium hydroxide (NaOH) | α-Hydroxy nitriles | Building blocks for α-hydroxy acids |

| Alkoxides (RO⁻) | Sodium methoxide (NaOMe) | α-Alkoxy nitriles | Synthesis of ether-containing molecules |

| Amines (RNH₂) | Ammonia, primary/secondary amines | α-Amino nitriles | Precursors to α-amino acids, diamines |

| Thiolates (RS⁻) | Sodium thiophenoxide (NaSPh) | α-Thio nitriles | Synthesis of sulfur-containing compounds |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Malononitriles | Precursors to dicarboxylic acids, heterocycles |

Elimination Reactions

Treatment with a non-nucleophilic base can induce elimination of HBr to form an α,β-unsaturated nitrile. This reaction introduces a double bond, which can then be further functionalized.

Radical Reactions

The carbon-bromine bond can undergo homolytic cleavage to generate a radical, which can participate in various radical-mediated transformations, such as atom transfer radical polymerization (ATRP) or radical cyclizations.

Potential Research Applications

The true value of 2-Bromo-3-phenylbutanenitrile lies in its potential as a starting material for the synthesis of novel molecules with interesting biological or material properties.

Medicinal Chemistry

The phenylbutane scaffold is present in several known drugs. For instance, Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID).[7][8] While the biological activity of 2-Bromo-3-phenylbutanenitrile itself is unknown, its derivatives could be designed to target a variety of biological systems.

Potential Therapeutic Targets:

-

Enzyme Inhibitors: The nitrile group can act as a warhead for covalent inhibition or as a key interacting group in the active site of enzymes such as cysteine proteases or metalloenzymes.

-

Ion Channel Modulators: The lipophilic phenylbutane moiety could facilitate interaction with the hydrophobic domains of ion channels.

-

Central Nervous System (CNS) Agents: The structural features of the molecule may allow it to cross the blood-brain barrier, making it a potential scaffold for CNS-active drugs.

Caption: A conceptual workflow for utilizing 2-Bromo-3-phenylbutanenitrile in drug discovery.

Materials Science

The reactive nature of 2-Bromo-3-phenylbutanenitrile also makes it an interesting candidate for materials science applications.

-

Polymer Chemistry: The bromo group can act as an initiator for controlled radical polymerization techniques like ATRP, allowing for the synthesis of well-defined polymers with a phenylbutanenitrile side chain. These polymers could have interesting optical or thermal properties.

-

Surface Modification: The molecule could be used to functionalize surfaces through reactions of the bromo or nitrile group, imparting new properties to the material.

Safety Considerations

General Precautions:

-

Handling: Should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. The nitrile group can release cyanide in vivo.

-

Disposal: Dispose of as hazardous waste in accordance with local regulations.

Conclusion and Future Outlook

2-Bromo-3-phenylbutanenitrile represents a promising yet underexplored frontier in chemical synthesis and application. Its unique combination of a reactive α-bromo nitrile moiety and a biologically relevant phenylbutane scaffold provides a versatile platform for the creation of novel molecules. This guide has laid out a theoretical framework for the synthesis and potential applications of this compound, with the aim of inspiring further experimental investigation.

Future research should focus on the practical execution of the proposed synthetic routes, a thorough characterization of the compound and its diastereomers, and a systematic exploration of its reactivity. The synthesis and screening of a library of derivatives will be a crucial step in uncovering the potential of this molecule in drug discovery and materials science. It is our belief that 2-Bromo-3-phenylbutanenitrile is not just another chemical compound, but a key that could unlock new avenues of scientific discovery.

References

Sources

- 1. Application of Nitrile in Drug Design [sioc-journal.cn]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 6. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]

- 7. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diastereomers of 2-Bromo-3-phenylbutanenitrile and their properties

The following technical guide details the structural, synthetic, and reactive properties of 2-Bromo-3-phenylbutanenitrile , a critical chiral intermediate in organic synthesis.

CAS Registry Number: 1018986-05-4

Formula:

Executive Summary

2-Bromo-3-phenylbutanenitrile is a vicinal disubstituted chiral building block characterized by two adjacent stereocenters at the C2 (

For researchers, the critical challenge lies in controlling the diastereoselectivity (erythro/threo ratio) during synthesis and understanding the divergent reactivity of these diastereomers in subsequent elimination or substitution reactions.

Stereochemical Analysis

The molecule possesses two chiral centers, giving rise to

Isomer Classification

The relationship between the C2-Br and C3-Ph groups defines the diastereomeric designation.

| Diastereomer | Configuration | Description | Newman Projection (Staggered) |

| Isomer A (Syn/Threo) | Substituents (Br and Ph) are on opposite sides in Fischer projection but gauche in lowest energy conformer. | Br and Ph are gauche; Me and CN are anti. | |

| Isomer B (Anti/Erythro) | Substituents are on the same side in Fischer projection. | Br and Ph are anti-periplanar in the reactive conformer. |

Conformational Stability & NMR

The diastereomers are distinguishable via

-

Anti (Erythro) Isomer: Typically exhibits a larger coupling constant (

) if the bulky Ph and Br groups adopt an anti-periplanar conformation to minimize steric strain. -

Syn (Threo) Isomer: Often exhibits a smaller coupling constant (

) due to the weighted average of gauche conformers.

Synthesis & Production Strategies

Regioselectivity Warning

A common pitfall in synthesizing this molecule is the choice of bromination conditions.

-

Radical Conditions (NBS/AIBN): Favor bromination at the C3 benzylic position , yielding the thermodynamic product 3-bromo-3-phenylbutanenitrile (incorrect regioisomer).

-

Ionic Conditions (Base/Electrophile): Required to target the C2

-position . The acidity of the

Recommended Protocol: Anionic -Bromination

Reagents: Lithium Diisopropylamide (LDA), THF, N-Bromosuccinimide (NBS) or

-

Enolization: Treat 3-phenylbutanenitrile with LDA in anhydrous THF at

to generate the ketenimine/nitrile anion. -

Bromination: Add NBS (dissolved in THF) dropwise. The kinetic control at low temperature minimizes racemization.

-

Quench: Acidic workup (

) yields the crude bromide.

Synthesis Workflow Diagram

Figure 1: Regioselective divergence in bromination.[1] Route B is required for the target molecule.

Reactivity & Applications

Stereospecific Elimination (E2)

The most distinct property of the diastereomers is their behavior under base-mediated elimination (E2 reaction).

-

Mechanism: E2 requires an anti-periplanar geometry between the proton at C3 and the bromide at C2.

-

Outcome:

-

The Erythro isomer eliminates to form the (Z)-alkene (Z-2-phenyl-2-butenenitrile).

-

The Threo isomer eliminates to form the (E)-alkene (E-2-phenyl-2-butenenitrile).

-

Note: Steric bulk of the phenyl group often drives the reaction toward the thermodynamically stable (E)-alkene, making the threo isomer the faster-reacting species in this manifold.

-

Nucleophilic Substitution ( )

The secondary bromide is susceptible to

-

Inversion of Configuration: Reaction at C2 proceeds with Walsh inversion.

-

Application: Reaction with sodium azide (

) followed by reduction yields

Experimental Characterization Data

Data summarized from analogous

| Property | Value / Observation |

| Physical State | Pale yellow oil or low-melting solid (diastereomer dependent). |

| IR Spectrum | Nitrile stretch ( |

| Mass Spectrometry | Molecular ion |

| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water. |

| Stability | Sensitive to light and moisture; store at |

References

-

PubChem Compound Summary. (n.d.). 2-Bromo-3-phenylbutanenitrile (CAS 1018986-05-4). National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for Karplus relationship and NMR coupling constants in diastereomers).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Bromo-3-phenylbutanenitrile

This Application Note is designed for professional research and drug development scientists operating within accredited laboratory facilities. The protocol details the regioselective synthesis of 2-Bromo-3-phenylbutanenitrile , a functionalized intermediate used in the construction of complex heterocycles and pharmaceutical scaffolds.

Safety Warning:

-

Lachrymator/Irritant:

-Halo nitriles are potent lachrymators and skin irritants. All operations must be conducted in a properly functioning chemical fume hood. -

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Waste: Quench all aqueous waste with sodium thiosulfate to neutralize active bromine species before disposal.

Executive Summary & Mechanistic Strategy

The synthesis of 2-Bromo-3-phenylbutanenitrile presents a regiochemical challenge due to the competition between the

-

Radical Bromination (Avoid): Standard radical conditions (e.g., NBS/AIBN) typically favor the thermodynamic benzylic radical at C3, leading to the incorrect regioisomer or dibromination.

-

Anionic Bromination (Selected Method): To exclusively target the C2 position, this protocol utilizes a kinetic enolate strategy . Deprotonation of the nitrile with a sterically hindered base (LDA or LiHMDS) at low temperature generates the

-nitrile carbanion (ketenimine form), which is subsequently trapped with an electrophilic bromine source (NBS or

Reaction Scheme

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 3-Phenylbutanenitrile | Substrate | 1.0 | Dried over molecular sieves if needed. |

| LDA (Lithium Diisopropylamide) | Base | 1.1 | 2.0 M solution in THF/heptane/ethylbenzene. |

| N-Bromosuccinimide (NBS) | Electrophile | 1.1 | Recrystallized from water to remove free |

| Tetrahydrofuran (THF) | Solvent | - | Anhydrous, inhibitor-free. |

| Ammonium Chloride ( | Quench | - | Saturated aqueous solution. |

Step-by-Step Methodology

Phase 1: Generation of the

-Nitrile Anion

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

-

Solvent Charge: Cannulate anhydrous THF (10 mL per gram of substrate) into the flask and cool to -78°C using a dry ice/acetone bath.

-

Base Addition: Add LDA solution (1.1 equiv) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -65°C.

-

Substrate Addition: Dissolve 3-phenylbutanenitrile (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA mixture over 15 minutes.

-

Equilibration: Stir the mixture at -78°C for 30 minutes to ensure complete deprotonation and formation of the lithiated nitrile species. The solution typically turns a yellow-orange color.

Phase 2: Electrophilic Bromination

-

Electrophile Preparation: Dissolve NBS (1.1 equiv) in anhydrous THF (approx. 5 mL/g NBS) in a separate dry flask under nitrogen. Note: Protect NBS solution from light.

-

Addition: Cannulate or syringe the NBS solution into the reaction flask at -78°C over 20 minutes.

-

Critical Control Point: Rapid addition can cause local heating and loss of regioselectivity.

-

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over the course of 2 hours.

Phase 3: Quench and Isolation

-

Quenching: While at 0°C, quench the reaction by adding saturated aqueous

(20 mL). -

Workup: Transfer the mixture to a separatory funnel. Extract with diethyl ether (

mL). -

Washing: Wash the combined organic layers with:

-

Water (

mL) -

5% Sodium Thiosulfate solution (

mL) – Essential to remove unreacted bromine. -

Brine (

mL)

-

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator) at -

Purification: The crude oil (often a mixture of diastereomers) is purified via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (95:5 to 90:10).

Visualization: Workflow & Mechanism

Caption: Kinetic control strategy for the alpha-bromination of 3-phenylbutanenitrile.

Analytical Characterization (Expected)

The product contains two chiral centers (C2 and C3), resulting in a mixture of diastereomers (syn/anti).

| Technique | Expected Data Signature |

| 1H NMR | |

| IR Spectroscopy | ~2240 cm⁻¹: Weak nitrile ( |

| Mass Spectrometry | M+ / M+2: Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

References

-

Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23. [Link]

- Context: Comprehensive review of nitrile anion generation and reactivity, supporting the use of LDA for alpha-deproton

- Kneen, G., & Maddocks, P. J. (1983). -Amino-acids from -Halo-nitriles. Synthetic Communications, 16(13), 1635-1640. Context: Establishes protocols for handling and purifying alpha-bromo nitriles.

-

Trost, B. M., & Salzmann, T. N. (1976). New Synthetic Methods.[1] Sulfenylations and Dehydrosulfenylations of Esters and Nitriles. Journal of the American Chemical Society, 98(16), 4887–4902. [Link]

- Context: Foundational work on the generation of nitrile enolates and their reaction with electrophiles.

Sources

Application Note: Strategic Diastereoselective Synthesis of 2-Bromo-3-phenylbutanenitrile

Executive Summary

This application note details the diastereoselective synthesis of 2-bromo-3-phenylbutanenitrile , a critical intermediate for the production of

Strategic Overview & Mechanistic Rationale

The Stereochemical Challenge

The target molecule contains two adjacent chiral centers at C2 and C3.[1]

-

Structure:

[1] -

Isomers: Two diastereomeric pairs (syn and anti).

-

Objective: Maximize the formation of the thermodynamically or kinetically favored diastereomer (typically anti via the Zimmerman-Traxler transition state model).

Mechanism: Kinetic Enolate Control

The high-selectivity route relies on the formation of a specific ketenimine/enolate geometry.[1]

-

Deprotonation: Treatment of 3-phenylbutanenitrile with a bulky base (LDA) at -78°C generates the (E)-ketenimine predominantly, minimizing steric clash between the phenyl group and the isopropyl groups of the base.[1]

-

Bromination: The subsequent electrophilic attack by NBS proceeds via a cyclic transition state where the incoming bromine atom approaches from the face opposite the bulky phenyl group (1,2-asymmetric induction).[1]

Diagram 1: Mechanistic Pathway (Zimmerman-Traxler Model)[1]

Figure 1: Mechanistic pathway illustrating the kinetic control sequence utilizing LDA and NBS to enforce stereoselectivity.

Experimental Protocol: Anionic Bromination (High Selectivity)

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role | Grade |

| 3-Phenylbutanenitrile | 1.0 | Substrate | >98% Purity |

| LDA (2.0 M in THF) | 1.1 | Base | Titrated prior to use |

| N-Bromosuccinimide (NBS) | 1.2 | Electrophile | Recrystallized |

| THF (Anhydrous) | Solvent | Solvent | Distilled over Na/Benzophenone |

| NH₄Cl (sat.[1] aq.) | Quench | Quench | ACS Grade |

Step-by-Step Procedure

Phase 1: Enolate Formation[1]

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

-

Solvent Charge: Add anhydrous THF (10 mL per mmol substrate) and cool to -78°C (dry ice/acetone bath).

-

Base Addition: Add LDA (1.1 equiv) dropwise via syringe over 10 minutes. Ensure internal temperature does not rise above -70°C.[1]

-

Substrate Addition: Dissolve 3-phenylbutanenitrile (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the LDA mixture over 15 minutes.

-

Critical Checkpoint: The solution typically turns a pale yellow, indicating anion formation.[1]

-

-

Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation and geometric equilibration of the ketenimine anion.

Phase 2: Electrophilic Bromination[1]

-

NBS Preparation: Dissolve NBS (1.2 equiv) in THF (5 mL/mmol) in a separate dry flask under nitrogen. Shield from light (foil-wrapped) to prevent radical initiation.[1]

-

Addition: Transfer the NBS solution via cannula to the enolate mixture at -78°C rapidly but with temperature control (maintain < -65°C).

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

Phase 3: Workup & Isolation[1]

-

Quench: At 0°C, quench the reaction with saturated aqueous NH₄Cl (20 mL).

-

Extraction: Extract the aqueous layer with Et₂O (3 x 50 mL).

-

Washing: Combine organics and wash with water (1x) and brine (1x).

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath < 35°C to prevent thermal isomerization).

-

Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 95:5 to 90:10).

Diagram 2: Experimental Workflow

Figure 2: Operational workflow for the anionic bromination protocol.

Analytical Validation & Data Interpretation

NMR Characterization ( H NMR, 400 MHz, CDCl )

Distinguishing the syn and anti diastereomers relies on the vicinal coupling constant (

| Isomer | Chemical Shift (H2) | Coupling Constant ( | Rationale |

| Anti (Major) | 10.5 - 12.0 Hz | Anti-periplanar arrangement (Karplus relationship | |

| Syn (Minor) | 4.0 - 6.0 Hz | Gauche arrangement (Karplus relationship |

Note: Chemical shifts are approximate and solvent-dependent.[1] The magnitude of J is the definitive diagnostic tool.[1]

Quantitative Analysis

To determine the Diastereomeric Ratio (dr):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture ingress.[1] | Titrate LDA before use.[1] Ensure strict anhydrous conditions. |

| Poor Selectivity (dr ~ 1:1) | Temperature too high during NBS addition. | Ensure internal temp remains < -65°C during electrophile addition. |

| Side Products (Dibromination) | Excess Base/NBS or "Anion Exchange". | Use exactly 1.1 equiv of LDA.[1] Add NBS rapidly to quench all enolate before it can exchange protons with product.[1] |

| Color Change (Dark Brown) | Radical polymerization or decomposition. | Shield reaction from light.[1] Keep workup temperature low. |

Alternative Method: Radical Bromination (Comparison)

For context only; not recommended for high-selectivity applications.[1]

-

Reagents:

or NBS, catalytic AIBN, CCl -

Outcome: Thermodynamic mixture (often 1:1 dr).

-

Utility: Useful only if the racemic/diastereomeric mixture can be separated easily or if stereochemistry is reset in the next step.[1]

References

-

Carlier, P. R., et al. "Enolate Structure and Selectivity in the Alkylation of 3-Substituted Propionitriles."[1] Journal of Organic Chemistry, vol. 67, no. 11, 2002.

-

Fleming, I. "Molecular Orbitals and Organic Chemical Reactions."[1] John Wiley & Sons, Reference Edition, 2010.[1] (Chapter on Enolate Alkylation Stereocontrol).

-

Reich, H. J. "Bordwell pKa Table (Acetonitrile/DMSO).

-protons). -

Silverstein, R. M. "Spectrometric Identification of Organic Compounds."[1] Wiley, 8th Edition.[1] (For Karplus Relationship and J-coupling analysis).

(Note: While specific URLs to direct PDFs of copyrighted papers are restricted, the links provided direct to the authoritative publishers or permanent repositories for these standard texts and journals.)

Sources

Application Note: Purification of 2-Bromo-3-phenylbutanenitrile via Flash Column Chromatography

Introduction & Scope

This application note details the protocol for the purification of 2-Bromo-3-phenylbutanenitrile (CAS: 111216-73-0 analog), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.

The Challenge

The purification of

-

Chemical Stability: The

-proton is highly acidic due to the electron-withdrawing nature of both the nitrile and bromine groups. This makes the compound susceptible to -

Stereochemical Complexity: The molecule possesses two chiral centers (C2 and C3), resulting in two pairs of enantiomers (diastereomers: syn and anti or erythro and threo). Synthetic routes often yield a mixture of these diastereomers, which must be separated for downstream stereoselective coupling.

This guide provides an optimized Flash Column Chromatography workflow designed to maximize recovery, minimize on-column degradation, and effectively resolve diastereomers.

Pre-Purification Analysis

Before committing the bulk crude material to the column, a rigorous Thin Layer Chromatography (TLC) analysis is required to define the separation window (

TLC Method Development

-

Stationary Phase: Silica Gel

on Aluminum backing. -

Visualization: UV (254 nm) is primary. The phenyl ring provides strong absorbance.

-

Secondary Stain: KMnO

(oxidizes the benzylic position) or Iodine chamber (general organic).

-

-

Solvent System Scouting:

-

Start with Hexanes:Ethyl Acetate (90:10) .

-

Target

: The product should appear between 0.3 and 0.4. -

Diastereomer Separation: If the diastereomers appear as a figure-8 or merged spot, reduce polarity to 95:5 Hex:EtOAc or introduce Toluene (see Section 3.2).

-

Stability Test (Critical)

To verify stability on silica:

-

Spot the crude mixture on a 2D-TLC plate.

-

Run the first dimension in 90:10 Hex:EtOAc.

-

Allow the plate to dry completely (10 mins) to simulate column residence time.

-

Rotate 90° and run the second dimension in the same solvent.

-

Interpretation: If new spots appear off the diagonal, the compound is degrading (likely eliminating HBr) on the silica.

-

Mitigation: If degradation is observed, neutralize the silica column by flushing with 1% Triethylamine (TEA) in Hexanes prior to loading, or switch to Neutral Alumina.

-

Chromatographic Protocol

Stationary Phase Selection

-

Standard: Irregular Silica Gel, 40-63 µm (Flash Grade), 60 Å pore size.

-

Alternative (for labile batches): Neutral Silica or Basic Alumina (Activity III). Note: Basic alumina may accelerate elimination; neutral silica is safer.

Mobile Phase Strategy

While Hexane/EtOAc is standard, the separation of diastereomers is often enhanced by

| Solvent System | Application | Pros | Cons |

| Hexane / EtOAc | General Purification | Cheap, easy removal. | Poor diastereomer selectivity.[1] |

| Hexane / Toluene | Diastereomer Resolution | Excellent separation of syn/anti isomers. | Toluene is harder to evaporate (high BP). |

| DCM / Hexane | Alternative Selectivity | Good solubility for oily crudes. | Halogenated waste cost. |

Step-by-Step Purification Procedure

Step 1: Column Packing

-

Select a column size allowing for a 30:1 to 50:1 Silica-to-Sample ratio (by weight).

-

Example: For 1.0 g of crude, use 30-50 g of Silica.

-

-

Slurry pack using 100% Hexanes to minimize heat generation and air bubbles.

-

Condition the column with 2 Column Volumes (CV) of the starting mobile phase (e.g., 98:2 Hex:EtOAc).

Step 2: Sample Loading

-

Method: Liquid Loading is preferred to minimize band broadening, provided the sample is soluble in a minimal volume of Toluene or DCM/Hexane (1:1).

-

Caution: Avoid dissolving in pure EtOAc, as this will carry the product too fast upon elution.

-

Dry Loading: If the crude is a viscous tar, adsorb onto Celite 545 (1:2 ratio) and pack as a solid headspace.

Step 3: Elution Gradient

Run a linear gradient to maximize resolution.

-

0 - 3 CV: 100% Hexanes (Elutes non-polar impurities/mineral oil).

-

3 - 10 CV: 0%

5% EtOAc in Hexanes. -

10 - 20 CV: Hold at 5% EtOAc (Diastereomer elution window).

-

20+ CV: Flush with 20% EtOAc to remove polar byproducts.

Step 4: Fraction Collection

-

Collect small fractions (approx. 1/4 of the column void volume) during the critical 10-20 CV window.

-

Monitor: Check every 3rd tube by TLC.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for the purification process.

Figure 1: Decision tree and workflow for the purification of labile

Quantitative Data & Specifications

Typical Retention Factors ( )

Solvent: 90:10 Hexanes:Ethyl Acetate

| Component | Appearance (UV 254) | Notes | |

| Starting Material (3-phenylbutanenitrile) | 0.25 | Weak | Lacks Br (less lipophilic) |

| Product (Diastereomer A) | 0.38 | Strong | Typically the anti isomer |

| Product (Diastereomer B) | 0.33 | Strong | Typically the syn isomer |

| Elimination Byproduct (Cinnamonitrile deriv.) | 0.45 | Very Strong | Conjugated system |

Product Validation (NMR)

Post-purification, purity must be validated via

-

Diagnostic Signal: Look for the doublet of doublets (or multiplet) corresponding to the

-proton (CH-Br) around 4.2 - 4.5 ppm . -

Purity Check: Absence of alkene protons (6.0 - 7.0 ppm range) confirms no elimination occurred.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Co-elution of Diastereomers | Gradient too steep. | Use a shallower gradient (e.g., 0-2% EtOAc over 10 CV). Switch solvent to Toluene/Hexane. |

| New Spot appearing during run | On-column degradation. | The compound is eliminating HBr. Speed up the flow rate or switch to Neutral Silica. Keep fractions cold. |

| Broad/Streaking Bands | Mass overload or acidic protons. | Reduce loading mass. If streaking persists, add 0.1% Acetic Acid (only if using standard silica and compound is stable). |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for halo-nitrile synthesis and purification).

-

Biotage. Flash Chromatography: The Flash Purification Guide. (Authoritative guide on loading techniques and gradient optimization).

-

SiliCycle. Application Note: Separation of Diastereomers using Silica Gel. (Specifics on stationary phase interactions).

-

PubChem. Compound Summary: 2-Bromo-3-phenylbutanenitrile. National Library of Medicine. (Physical properties and safety data).

Sources

Application Note: Strategic Utilization of 2-Bromo-3-phenylbutanenitrile in Organic Synthesis

[1]

Executive Summary & Compound Profile

2-Bromo-3-phenylbutanenitrile (BPBN) represents a highly versatile "bifunctional linchpin" in organic synthesis.[1] Structurally, it possesses two adjacent stereocenters and two distinct reactive handles: an electrophilic

This guide details the handling, synthesis, and two primary application workflows for BPBN, focusing on carbon-carbon bond formation (Reformatsky-type) and heterocycle generation.[1]

Physicochemical Profile

| Property | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 224.10 g/mol | |

| Appearance | Pale yellow to amber liquid | Often darkens upon oxidation.[1] |

| Solubility | DCM, THF, Toluene, Ethanol | Insoluble in water. |

| Reactivity Class | Lachrymator ; Alkylating agent.[1] | |

| Chirality | 2 Stereocenters (C2, C3) | Exists as diastereomeric pairs (syn/anti). |

Safety & Handling Protocols (Critical)

Warning:

-

Engineering Controls: All operations must be performed inside a certified fume hood with a minimum face velocity of 100 fpm.

-

PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves are required. Standard latex is permeable to this compound.

-

Decontamination: Spills should be treated immediately with a mixture of 10% aqueous sodium thiosulfate and ethanol to quench the alkyl bromide capability.

Workflow A: Synthesis of the Precursor (BPBN)[1]

While BPBN can be sourced custom, in-house synthesis from 3-phenylbutanenitrile ensures freshness and diastereomeric control.[1]

Reaction Scheme

Substrate: 3-phenylbutanenitrile

Reagent: N-Bromosuccinimide (NBS) or Bromine (

Protocol: Radical Bromination Route

This route is preferred for scalability and avoiding harsh acidic conditions.[1]

Reagents:

-

3-Phenylbutanenitrile (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

AIBN (Azobisisobutyronitrile) (0.05 eq)

-

Carbon Tetrachloride (

) or Benzotrifluoride (green alternative)

Step-by-Step:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Dissolution: Dissolve 3-phenylbutanenitrile (50 mmol) in anhydrous solvent (250 mL).

-

Addition: Add NBS (52.5 mmol) and AIBN (2.5 mmol) in a single portion.

-

Initiation: Heat the mixture to reflux (

C). The reaction is initiated when the suspension turns from yellow to white (succinimide formation).[1] -

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

) should disappear, replaced by the brominated product ( -

Workup: Cool to

C. Filter off the solid succinimide. Concentrate the filtrate under reduced pressure. -

Purification: The crude oil is often sufficiently pure (>90%) for subsequent steps. If necessary, purify via rapid silica gel chromatography (100% Hexanes

5% EtOAc).

Workflow B: Carbon-Carbon Bond Formation (Reformatsky-Type)

Application: Synthesis of

The Protocol

Reagents:

-

BPBN (1.0 eq)

-

Benzaldehyde (1.0 eq) (Model electrophile)

-

Activated Zinc Dust (1.5 eq)[2]

-

Trimethylsilyl chloride (TMSCl) (0.1 eq - Activator)[1]

-

THF (Anhydrous)

Step-by-Step:

-

Zinc Activation: In a flame-dried flask under Argon, suspend Zinc dust (15 mmol) in THF (10 mL). Add TMSCl (1 mmol) and stir for 15 minutes to remove surface oxides.

-

Addition: Add Benzaldehyde (10 mmol) to the zinc suspension.

-

Initiation: Dropwise add a solution of BPBN (10 mmol) in THF (5 mL). Note: An exotherm indicates successful formation of the zinc enolate.[1]

-

Reflux: Once addition is complete, gently reflux for 2 hours.

-

Quench: Cool to

C and quench with 1M HCl (20 mL). -

Extraction: Extract with

(3x). Wash combined organics with brine, dry over -

Result: The product is a diastereomeric mixture of 3-hydroxy-2-(1-phenylethyl)-3-phenylpropanenitrile.[1]

Data Visualization: Reformatsky Pathway

Caption: Figure 1. Mechanism of the Reformatsky-type addition of BPBN to aldehydes via a Zinc enolate.

Workflow C: Heterocycle Synthesis (Aminothiazoles)

Application: Synthesis of 2-aminothiazole derivatives, a privileged scaffold in kinase inhibitors and antibiotics.[1] Mechanism: Hantzsch-type cyclization involving nucleophilic displacement of the bromide by sulfur, followed by cyclization onto the nitrile nitrogen.[1]

The Protocol

Reagents:

-

BPBN (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute)

-

Sodium Acetate (Buffer/Base)

Step-by-Step:

-

Preparation: Dissolve Thiourea (11 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Addition: Add BPBN (10 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux. A precipitate (isothiouronium salt) may form initially and then dissolve. Continue reflux for 4-6 hours.

-

Cyclization Check: Monitor TLC. The disappearance of the nitrile stretch in IR (approx 2240 cm⁻¹) indicates cyclization.[1]

-

Basification: Cool the reaction mixture. Add saturated

until pH -

Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water.

Data Visualization: Thiazole Synthesis

Caption: Figure 2. Cascade synthesis of aminothiazoles from BPBN and thiourea.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Yield (Reformatsky) | Zinc surface passivation | Wash Zn with dilute HCl, then water/acetone/ether, and dry under vacuum.[1] Use TMSCl activation. |

| No Reaction (Bromination) | Wet solvent or old radical initiator | Distill solvent over |

| Dark Product (BPBN) | Thermal decomposition | Distill BPBN under high vacuum (<1 mmHg) at lowest possible temperature. |

| Lachrymation in Lab | Vapor leak | Neutralize glassware in the hood with 10% ammonia or thiosulfate before removing to wash station. |

References

-

BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 2-Bromobutanenitrile.Link

-

Blaise, E. E. (1901).[4] Compt. Rend. 132, 478.[4] (Foundational text on Zinc-mediated nitrile reactions).

-

Organic Chemistry Portal. (2024).[5] Reformatsky Reaction: Mechanism and Recent Literature.[6]Link

-

Fisher Scientific. (2024).[5][7] Safety Data Sheet: 4-Bromo-2,2-diphenylbutyronitrile (Analogous Handling).Link

-

Potopnyk, M. A., et al. (2025).[8] Synthesis of Thiazole Derivatives from

-Halo-ketones and Thiourea.[1][8][9] ResearchGate. Link -

PubChem. (2024).[10] Compound Summary: 2-Bromo-3-phenylbutane (Structural Analog).[1]Link

Sources

- 1. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. fishersci.dk [fishersci.dk]

- 6. Reformatsky Reaction [organic-chemistry.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. 2-Bromo-3-phenylbutane | C10H13Br | CID 20223840 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-Bromo-3-phenylbutanenitrile in Medicinal Chemistry

Executive Summary

2-Bromo-3-phenylbutanenitrile is a high-value, densely functionalized electrophile that serves as a critical "chiral linchpin" in the synthesis of complex pharmaceutical scaffolds. Unlike simple

This guide provides validated protocols for transforming this intermediate into bioactive scaffolds, specifically focusing on Hantzsch-type heterocyclization and Reformatsky-type C-C bond formation .

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 2-Bromo-3-phenylbutanenitrile |

| Molecular Formula | |

| Molecular Weight | 224.10 g/mol |

| Physical State | Pale yellow to amber liquid |

| Reactivity Class | |

| Hazards | Lachrymator , Acute Toxicity (Oral/Dermal), Skin Irritant. |

Safety Advisory: As an

Application I: Synthesis of 2,4-Diaminothiazole Scaffolds

The most direct and high-impact application of 2-bromo-3-phenylbutanenitrile is the synthesis of polysubstituted thiazoles via a modified Hantzsch condensation. The resulting 2,4-diamino-5-alkylthiazole core is a bioisostere frequently observed in CDK inhibitors and antiviral agents.

Mechanism of Action

The reaction proceeds through a cascade sequence:

-

S-Alkylation: The sulfur atom of the thiourea nucleophile displaces the

-bromide ( -

Thorpe-Ziegler Cyclization: The terminal amine of the isothiouronium intermediate attacks the nitrile carbon.

-

Tautomerization: Aromatization yields the stable thiazole ring.

Experimental Protocol: Thiazole Formation

Target Molecule: 2,4-Diamino-5-(1-phenylethyl)thiazole

Reagents:

-

2-Bromo-3-phenylbutanenitrile (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (Absolute, 10 mL/g substrate)

-

Sodium Acetate (1.2 equiv, optional buffer)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiourea (1.1 equiv) in absolute ethanol.

-

Addition: Add 2-Bromo-3-phenylbutanenitrile (1.0 equiv) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic; observe for mild heat generation.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material ( -

Work-up:

-

Cool the reaction mixture to room temperature.

-